4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide
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Overview
Description
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl, hydroxy, trimethylphenyl, and dioxopyrrolidinyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the fluorophenyl and trimethylphenyl groups through various coupling reactions. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3Z)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide
- 4-[(3Z)-2-(4-chlorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-14-12-15(2)21(16(3)13-14)24(30)22-23(17-4-6-18(27)7-5-17)29(26(32)25(22)31)19-8-10-20(11-9-19)35(28,33)34/h4-13,23,30H,1-3H3,(H2,28,33,34)/b24-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLSXFFGNQKYGW-GYHWCHFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F)/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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